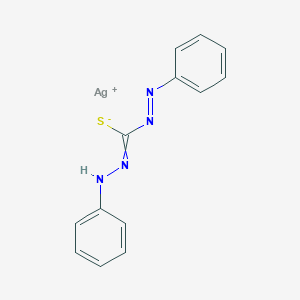

silver;N'-anilino-N-phenyliminocarbamimidothioate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Silver Detection and Analysis

One of the main applications of dithizone silver complex lies in its ability to detect and analyze silver ions. The complex formation between dithizone and silver exhibits a distinct color change, often from yellow to red or green depending on the specific conditions. This colorimetric response allows for the visual detection of silver at very low concentrations, making it a valuable tool for researchers in various fields [].

For instance, dithizone silver complex can be used to:

- Monitor environmental silver levels: Researchers can utilize this complex to assess silver contamination in water bodies due to industrial waste or the use of silver nanoparticles in consumer products [].

- Analyze biological samples: The complex can aid in detecting and quantifying silver uptake in biological systems, which is crucial for understanding the potential toxicity of silver at the cellular level.

Understanding Dithizone-Metal Interactions

Dithizone silver complex also serves as a model system for studying the interactions between dithizone, a well-known chelating agent, and metal ions. Computational methods like density functional theory (DFT) calculations can be employed to analyze the complex's structure, binding energy, and interaction mechanisms []. This knowledge can be further applied to:

- Developing new chemosensors: By understanding the dithizone-silver interaction, researchers can design novel chemosensors for the selective detection of other metal ions with potential environmental or biological significance.

- Optimizing metal separation techniques: Insights gained from studying dithizone-metal interactions can be used to improve techniques for separating and purifying different metal ions, which is crucial in various industrial and analytical processes.

Silver;N'-anilino-N-phenyliminocarbamimidothioate is a coordination compound that forms through the interaction of silver ions with dithizone, specifically 1-(2-thiazolyl)-2,3-dihydro-1H-pyrazole-3-thione. This compound is characterized by its unique structure, which includes a silver ion coordinated to a thioamide ligand. Dithizone is widely recognized for its application in analytical chemistry due to its ability to form colored complexes with heavy metals, making it useful for detecting and quantifying these ions in various samples. The chemical formula of silver;N'-anilino-N-phenyliminocarbamimidothioate is C13H12AgN3S2, and it has a CAS number of 12154-56-2.

Dithizone silver complex does not have a known biological mechanism of action. Its primary application lies in analytical chemistry for silver ion detection.

- Oxidation: Under certain conditions, the compound can be oxidized, leading to the formation of different oxidation states of silver. This reaction is crucial for understanding the stability and reactivity of silver in various environments.

- Reduction: The compound can also undergo reduction, where silver ions are reduced to metallic silver. This reaction is essential in applications such as electrochemistry and materials science.

- Substitution: Ligand substitution reactions can occur, wherein the dithizone ligand is replaced by other ligands. This property allows for the synthesis of new coordination complexes with potentially different properties and applications.

Research into the biological activity of silver;N'-anilino-N-phenyliminocarbamimidothioate highlights its potential applications in medicine and environmental science. The compound has shown promise in:

- Antimicrobial Activity: Silver compounds are well-known for their antimicrobial properties. Studies suggest that this compound may exhibit similar effects, making it a candidate for use in antimicrobial coatings and treatments.

- Biosensing

The synthesis of silver;N'-anilino-N-phenyliminocarbamimidothioate typically involves the following steps:

- Reaction of Dithizone with Silver Nitrate: The primary method involves reacting dithizone with silver nitrate in an organic solvent such as chloroform or ethanol. The general reaction can be represented as:where H₂Dz represents dithizone and AgDz is the resulting complex.

- Purification: Following the synthesis, purification methods such as recrystallization or chromatography are often employed to isolate the desired complex from unreacted materials and byproducts.

Silver;N'-anilino-N-phenyliminocarbamimidothioate has a broad spectrum of applications across various fields:

- Analytical Chemistry: It serves as a reagent for detecting and quantifying silver ions and other heavy metals in environmental samples.

- Material Science: The compound is used in the synthesis of silver nanoparticles, which find applications in catalysis, electronics, and antimicrobial coatings.

- Biology and Medicine: Its potential use in biosensing and medical diagnostics is under investigation due to its ability to form stable metal complexes.

Interaction studies involving silver;N'-anilino-N-phenyliminocarbamimidothioate focus on its reactivity with various ligands and metal ions. These studies help elucidate the mechanisms by which this compound interacts with biological systems and environmental matrices.

- Ligand Exchange Reactions: Research indicates that this compound can engage in ligand exchange reactions, allowing it to form new complexes that may exhibit different biological or chemical properties.

Similar Compounds: Comparison

Several compounds share structural or functional similarities with silver;N'-anilino-N-phenyliminocarbamimidothioate. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Dithizone (Diphenylthiocarbazone) | Contains thioamide groups | Widely used as an analytical reagent |

| Silver Nitrate | Simple ionic compound | Common precursor for silver complexes |

| Silver Thiocyanate | Coordination complex with thiocyanate | Exhibits different solubility properties |

| Silver Acetate | Coordination complex with acetate | Used primarily in organic synthesis |

These compounds differ primarily in their ligand environments and reactivity profiles, but all share a common theme of coordination chemistry involving silver ions.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant